3-Amino-4-methoxypicolinic acid

Lipophilicity Drug-likeness Regioisomer differentiation

3-Amino-4-methoxypicolinic acid (CAS 870997-76-5, MFCD18382754, molecular formula C₇H₈N₂O₃, MW 168.15 g/mol) is a trisubstituted pyridine-2-carboxylic acid bearing an electron-donating amino group at the 3-position and a methoxy substituent at the 4-position of the picolinic acid core. This substitution pattern imparts computed physicochemical properties including XLogP3 of 0.6, a topological polar surface area (TPSA) of 85.4 Ų, two hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 870997-76-5
Cat. No. B3038608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxypicolinic acid
CAS870997-76-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)C(=O)O)N
InChIInChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11)
InChIKeyTXYTXTGLTHEDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxypicolinic acid (CAS 870997-76-5): A Dual-Functionalized Picolinic Acid Scaffold for Heterocyclic Drug Discovery and Agrochemical Synthesis


3-Amino-4-methoxypicolinic acid (CAS 870997-76-5, MFCD18382754, molecular formula C₇H₈N₂O₃, MW 168.15 g/mol) is a trisubstituted pyridine-2-carboxylic acid bearing an electron-donating amino group at the 3-position and a methoxy substituent at the 4-position of the picolinic acid core [1]. This substitution pattern imparts computed physicochemical properties including XLogP3 of 0.6, a topological polar surface area (TPSA) of 85.4 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is cited as a synthetic intermediate in at least one pharmaceutical patent (EP1757594 A1, Banyu Pharmaceutical Co.) for the preparation of quinazoline derivatives targeting the histamine H3 receptor [2]. It is supplied by multiple commercial vendors at research-grade purity (typically 95–98%) and is stored at room temperature [1].

Why Picolinic Acid Analogs Cannot Substitute for 3-Amino-4-methoxypicolinic acid in Structure-Dependent Synthetic Applications


Picolinic acid derivatives with different regioisomeric or functional-group substitution patterns exhibit divergent physicochemical properties, metal-chelation behavior, and synthetic reactivity that preclude simple interchange in pharmaceutical intermediate applications. The simultaneous presence of the 3-amino and 4-methoxy groups on the pyridine ring generates a unique hydrogen-bonding and electronic profile not replicated by either mono-substituted analogs or positional isomers. Quantitative computed property differences—including XLogP3 (Δ 0.3 vs. the 6-amino regioisomer), hydrogen bond acceptor count (5 vs. 4 for des-methoxy 3-aminopicolinic acid), and TPSA (85.4 vs. 59.4 Ų for des-amino 4-methoxypicolinic acid)—translate into altered permeability, solubility, and target-engagement characteristics in downstream biologically active molecules [1][2][3]. Furthermore, the 3-amino substituent fundamentally alters the decarboxylation mechanism from the classical Hammick pathway to a protonation-driven pathway, as demonstrated by kinetic studies on 3-aminopicolinic acid [4]. Substituting the 3-amino for a 3-hydroxy group (as in the UK-2A acid moiety, CAS 210300-09-7) shifts the application space entirely from amine-coupling reactions to ester/ether derivatization chemistry .

3-Amino-4-methoxypicolinic acid: Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage Over 6-Amino Regioisomer: XLogP3 Δ = +0.3 (2-Fold Increase in Computed Partition Coefficient)

3-Amino-4-methoxypicolinic acid (target) exhibits a computed XLogP3 value of 0.6, compared with 0.3 for its regioisomer 6-amino-4-methoxypicolinic acid (CAS 98276-83-6), both values derived from PubChem using the XLogP3 3.0 algorithm [1][2]. This ΔXLogP3 of +0.3 represents a theoretical ~2-fold increase in octanol-water partition coefficient, indicating measurably greater lipophilicity when the amino group occupies the 3-position rather than the 6-position on the 4-methoxypicolinic acid scaffold. This difference is attributable to the proximity of the 3-amino group to the carboxylic acid moiety, which permits intramolecular hydrogen bonding that partially masks the polar surface and reduces aqueous solvation. Both isomers share identical molecular weight (168.15 g/mol), HBD (2), HBA (5), TPSA (85.4 Ų), and rotatable bond count (2), making XLogP3 the primary differentiating computed property [1][2].

Lipophilicity Drug-likeness Regioisomer differentiation

Enhanced Hydrogen-Bond Acceptor Capacity vs. Des-Methoxy Parent 3-Aminopicolinic Acid (HBA 5 vs. 4)

The addition of a 4-methoxy substituent to the 3-aminopicolinic acid core increases the hydrogen-bond acceptor count from 4 (3-aminopicolinic acid, CAS 1462-86-8) to 5 (target compound), while retaining the same hydrogen-bond donor count of 2 [1][2]. This is accompanied by a molecular weight increase from 138.12 to 168.15 g/mol (+30.03 Da), a TPSA increase from 76.2 to 85.4 Ų (+9.2 Ų), and an increase in rotatable bond count from 1 to 2 [1][2]. The additional methoxy oxygen serves as a supplementary H-bond acceptor and contributes to altered solvation and protein-binding characteristics. Despite these polar additions, XLogP3 remains unchanged at 0.6, suggesting the methoxy group's hydrophobic methyl component offsets the added polarity [1][2]. The parent 3-aminopicolinic acid is a known hyperglycemic agent and phosphoenolpyruvate carboxykinase (PEPCK) activator via Fe²⁺-dependent mechanism; the 4-methoxy modification is predicted to modulate metal-chelation geometry due to steric and electronic effects at the adjacent position [3][4].

Hydrogen bonding Target engagement Solubility

Dual H-Bond Donor Architecture vs. Des-Amino Analog 4-Methoxypicolinic Acid (HBD 2 vs. 1)

The presence of the 3-amino group confers a second hydrogen-bond donor to 3-amino-4-methoxypicolinic acid (HBD = 2), compared with a single HBD for 4-methoxypicolinic acid (CAS 29082-91-5; HBD = 1) [1][2]. This is accompanied by an increase in TPSA from 59.4 to 85.4 Ų (+26.0 Ų) and HBA from 4 to 5 (+1), while XLogP3 changes only modestly from 0.7 to 0.6 (−0.1) [1][2]. The additional H-bond donor enables participation in bidentate metal coordination and provides a reactive amino handle for amide bond formation, reductive amination, and heterocycle annulation reactions that are inaccessible to 4-methoxypicolinic acid. The 4-methoxypicolinic acid scaffold has been described as a ligand forming coordination complexes with metal ions, but its utility in further derivatization is constrained to carboxylate chemistry without the amino nucleophile [3]. The 3-amino group in the target compound also alters the decarboxylation mechanism: kinetic studies on 3-aminopicolinic acids demonstrate a shift from the Hammick mechanism (operative for picolinic acid and 4-substituted analogs) to a protonation-dependent pathway, which has practical implications for thermal stability during synthetic transformations [4].

Amide coupling Bidentate chelation Synthetic diversification

Patent-Validated Intermediate in Quinazoline-Based Drug Synthesis (EP1757594 A1, Banyu Pharmaceutical)

3-Amino-4-methoxypicolinic acid is explicitly cited as a synthetic intermediate in EP1757594 A1 (Banyu Pharmaceutical Co., Ltd., published 2007-02-28), a patent describing quinazoline derivatives with histamine H3 receptor antagonistic/inverse agonistic activity for the prevention or treatment of metabolic, circulatory, and nervous system diseases [1]. The compound appears on page/column 75 of the patent specification, indicating its use in the construction of the quinazoline core scaffold [1]. In contrast, the 3-hydroxy analog (3-hydroxy-4-methoxypicolinic acid, CAS 210300-09-7) is predominantly associated with agrochemical applications as the acid moiety of the antifungal natural product UK-2A, which acts via inhibition of the mitochondrial bc1 complex in fungal electron transport chains . The regioisomer 6-amino-4-methoxypicolinic acid (CAS 98276-83-6) has no equivalent patent citation in publicly available databases [2]. This divergence in patent-documented utility underscores the functional significance of the 3-amino-4-methoxy substitution pattern for pharmaceutical vs. agrochemical applications.

Histamine H3 receptor Quinazoline CNS drug discovery

Commercial Availability and Pricing Landscape: Premium Niche Intermediate with Limited Supplier Base

3-Amino-4-methoxypicolinic acid (95% purity) is available from a limited set of suppliers including Enamine (EN300-106656), Macklin (A946154), Shanghai Yuanye (Y51542), GLPBIO, and Leyan (1180242), with reported pricing ranging from approximately ¥1,362/100 mg (Macklin) to ¥8,900/g (Yuanye) and $203/100 mg (GLPBIO) [1]. In contrast, the simpler parent compound 3-aminopicolinic acid (CAS 1462-86-8, 97%) is widely available at approximately $12.90–$24/g from major suppliers including Aladdin, Thermo Scientific, and Apollo Scientific—representing a ~50-fold lower cost per gram . The regioisomer 6-amino-4-methoxypicolinic acid (95%) is priced at approximately ¥6,930/g (Yuanye), roughly comparable to the target compound . The elevated pricing of the 3-amino-4-methoxy derivative relative to 3-aminopicolinic acid reflects the additional synthetic steps required to introduce the 4-methoxy substituent onto the pyridine ring (typically via nitration of 4-methoxypyridine followed by reduction) and the lower production volumes characteristic of a specialized research intermediate. Procurement lead times and minimum order quantities vary by supplier, with Enamine offering pack sizes from 100 mg to 5 g [1].

Procurement Supply chain Cost analysis

Recommended Procurement and Application Scenarios for 3-Amino-4-methoxypicolinic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold with Optimized Lipophilicity for Intracellular Target Engagement

The XLogP3 advantage of 0.6 (vs. 0.3 for the 6-amino regioisomer) positions 3-amino-4-methoxypicolinic acid as the preferred picolinic acid building block for medicinal chemistry programs targeting intracellular kinases, where balanced lipophilicity is critical for cell membrane penetration [1]. The dual H-bond donor/acceptor profile (HBD 2, HBA 5) enables bidentate hinge-region binding interactions characteristic of Type I kinase inhibitors. Research groups pursuing ATP-competitive inhibitors of CDK, JAK, or EGFR family kinases should preference this scaffold over the 6-amino isomer to maximize the probability of achieving cellular activity without resorting to additional lipophilic modifications that may compromise selectivity.

Quinazoline-Based CNS Drug Discovery: Patent-Validated Intermediate for Histamine H3 Receptor Modulators

Given the explicit citation of 3-amino-4-methoxypicolinic acid in EP1757594 A1 as an intermediate for quinazoline derivatives with histamine H3 receptor activity, procurement of this compound is indicated for CNS drug discovery programs targeting metabolic or neurological disorders via the histaminergic system [2]. The amino group at the 3-position provides a synthetic handle for constructing the quinazoline core through cyclocondensation with appropriate electrophiles, while the 4-methoxy group enhances metabolic stability relative to the 4-hydroxy analog, which is susceptible to phase II glucuronidation. Researchers should prioritize suppliers offering ≥95% purity with full analytical characterization (NMR, HPLC, MS) to ensure reproducible cyclization yields.

Fragment-Based Drug Discovery: Dual-Functionalized Fragment with Favorable Property Balance

With a molecular weight of 168.15 Da (within the Rule of Three for fragment libraries), XLogP3 of 0.6, TPSA of 85.4 Ų, and both amino and carboxylic acid functional groups, 3-amino-4-methoxypicolinic acid meets fragment-likeness criteria while offering two orthogonal vectors for chemical elaboration [1]. The maintained lipophilicity despite the addition of polar functionality (ΔTPSA = +9.2 Ų vs. 3-aminopicolinic acid with no change in XLogP3) is a favorable property combination for fragment growth that avoids the 'molecular obesity' frequently encountered during hit-to-lead optimization [3]. Procurement for fragment screening should specify dry, room-temperature-stored material to maintain amine nucleophilicity.

Agrochemical Lead Diversification: Amino-to-Hydroxy Scaffold Hopping for Antifungal SAR

The structural relationship between 3-amino-4-methoxypicolinic acid and the UK-2A acid moiety (3-hydroxy-4-methoxypicolinic acid) enables systematic structure-activity relationship (SAR) studies exploring the effect of amine vs. hydroxyl substitution on antifungal potency against the mitochondrial bc1 complex . The 3-amino variant permits amide-based derivatization strategies that are inaccessible to the 3-hydroxy analog, offering a complementary chemical space for lead optimization. Procurement of both compounds from the same supplier is recommended to ensure comparable purity and minimize batch-to-batch variability in comparative biological assays.

Quote Request

Request a Quote for 3-Amino-4-methoxypicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.